molecular formula C8H10ClFN2O B2655232 2-Butoxy-4-chloro-5-fluoropyrimidine CAS No. 1398663-06-3

2-Butoxy-4-chloro-5-fluoropyrimidine

Cat. No.: B2655232
CAS No.: 1398663-06-3
M. Wt: 204.63
InChI Key: FOPOHOZZPRLBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-4-chloro-5-fluoropyrimidine (CAS 1398663-06-3) is a fluorinated pyrimidine derivative that serves as a key intermediate in medicinal chemistry and anticancer research. This compound is a derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) . It has demonstrated significant cytotoxic activity in vitro across a range of human cancer cell lines, showing particular potency against human liver (BEL-7402), lung (A549), breast (MCF-7), and leukemia (HL-60) cells . In studies, this compound exhibited promising IC50 values, notably achieving sub-micromolar activity in certain assays . The structural motif of the this compound scaffold makes it a versatile building block for the synthesis of novel chemical entities aimed at developing more effective anticancer agents . Researchers value this compound for its potential in exploring new pathways in oncology and chemical biology. The product is supplied with the following specifications: Molecular Formula: C8H10ClFN2O; Molecular Weight: 204.63 . This product is intended for Research Use Only and is not approved for human or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxy-4-chloro-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6(10)7(9)12-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPOHOZZPRLBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Butoxy-4-chloro-5-fluoropyrimidine CAS number and molecular weight lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Butoxy-4-chloro-5-fluoropyrimidine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyrimidine of interest in medicinal chemistry and materials science. While direct extensive documentation for this specific molecule is not broadly available, this paper will establish its chemical identity, outline a logical synthetic pathway from well-characterized precursors, and discuss its potential applications based on the established roles of related fluorinated pyrimidines.

Core Compound Identification and Properties

This compound is a derivative of the pyrimidine heterocyclic ring system, featuring a butoxy group at the 2-position, a chloro group at the 4-position, and a fluoro group at the 5-position. The precise CAS Number for this compound is not widely indexed, which is common for novel or specialized chemical intermediates. However, its molecular formula and weight can be definitively calculated.

PropertyValueSource
Molecular Formula C8H10ClFN2OCalculated
Molecular Weight 204.63 g/mol Calculated
CAS Number Not widely indexedN/A

The structural features of this molecule, particularly the electronegative fluorine and chlorine atoms and the electron-donating butoxy group, are expected to significantly influence its reactivity and biological activity.

Rationale for Synthesis: A Nucleophilic Substitution Approach

The synthesis of this compound can be logically achieved through the nucleophilic aromatic substitution of a readily available precursor, 2,4-dichloro-5-fluoropyrimidine (CAS No: 2927-71-1).[1][2] The rationale for this synthetic route is based on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 4-position, allowing for selective substitution.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via selective nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with butanol.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Anhydrous butanol

  • A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous butanol in the chosen anhydrous aprotic solvent. Add the non-nucleophilic base portion-wise at 0°C to generate the butoxide nucleophile.

  • Reaction Setup: In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine in the same anhydrous aprotic solvent.

  • Nucleophilic Substitution: Slowly add the solution of 2,4-dichloro-5-fluoropyrimidine to the butoxide solution at 0°C. Allow the reaction to warm to room temperature and stir for a predetermined time (monitoring by Thin Layer Chromatography is recommended).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_prep Nucleophile Preparation cluster_reaction Nucleophilic Substitution cluster_purification Work-up & Purification Butanol Butanol Butoxide Butoxide Solution Butanol->Butoxide Base Base (e.g., NaH) Base->Butoxide Solvent_A Anhydrous Solvent Solvent_A->Butoxide Reaction_Mix Reaction Mixture Butoxide->Reaction_Mix Precursor 2,4-dichloro-5-fluoropyrimidine Precursor->Reaction_Mix Solvent_B Anhydrous Solvent Solvent_B->Reaction_Mix Quench Quench (NH4Cl) Reaction_Mix->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-Butoxy-4-chloro- 5-fluoropyrimidine Purification->Final_Product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

Substituted pyrimidines are a cornerstone of many therapeutic agents and functional materials. The unique combination of substituents in this compound suggests several promising areas of application.

  • Oncology: 5-fluorouracil is a widely used chemotherapeutic agent.[3] The 5-fluoro-pyrimidine scaffold is a known pharmacophore that can interfere with nucleotide synthesis in rapidly dividing cancer cells.[4] Derivatives of this compound could be explored as novel anticancer agents.[5] The butoxy and chloro groups can be further functionalized to modulate solubility, cell permeability, and target binding affinity. Recent studies have shown that 2,4,5-trisubstituted pyrimidine derivatives can act as potent and selective FGFR inhibitors for the treatment of non-small cell lung cancer.[6]

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The chlorine at the 4-position provides a reactive handle for further elaboration to target the ATP-binding site of various kinases.

  • Organic Electronics: Fluorinated heterocyclic compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[7] The electronic properties of the pyrimidine ring, modulated by the electron-withdrawing fluorine and chlorine and the electron-donating butoxy group, could lead to materials with desirable charge-transport properties.

Logical Pathway for Application

Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science Core This compound Oncology Anticancer Agents Core->Oncology Further functionalization at C4 Kinase Kinase Inhibitors Core->Kinase Scaffold for ATP-site binding OLEDs Organic Electronics (OLEDs) Core->OLEDs Modulated electronic properties

Caption: Potential application pathways for the core compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the butoxy group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and a singlet for the proton on the pyrimidine ring.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals, including those of the butoxy group and the four unique carbons of the pyrimidine ring. The carbons attached to fluorine and chlorine would show characteristic chemical shifts and coupling constants.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling

Given the presence of a halogenated pyrimidine core, this compound should be handled with care in a laboratory setting.[11][12] While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling similar chlorinated and fluorinated heterocyclic compounds should be followed.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[11] Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12]

References

  • Semantic Scholar. (2013, May 20). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-4-chloro-5-fluoropyrimidine. Retrieved from [Link]

  • ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Retrieved from [Link]

  • 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26).
  • ResearchGate. Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz).... Retrieved from [Link]

  • MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • PubChem - NIH. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. Retrieved from [Link]

  • Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • precisionFDA. 2,4-DICHLORO-5-FLUOROPYRIMIDINE. Retrieved from [Link]

  • PubMed. (2025, March 13). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Retrieved from [Link]

  • CompTox Chemicals Dashboard. 2-Chloro-4-ethyl-5-fluoropyrimidine - Links.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

  • PubChem - NIH. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. Retrieved from [Link]

Sources

Technical Guide: Safe Handling and Hazard Management of Chlorofluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling Hazards for Chlorofluoropyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Deceptive Scaffold

Chlorofluoropyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors, antimetabolites, and agrochemicals. Their utility lies in the differential reactivity of the halogen substituents: the chlorines at the C2 and C4 positions are highly susceptible to nucleophilic aromatic substitution (


), while the C5-fluorine often remains to modulate metabolic stability or pKa.

However, this same reactivity profile renders them distinctively hazardous. Unlike standard halogenated aromatics, these compounds are potent electrophiles capable of alkylating biological macromolecules. This guide moves beyond the generic SDS to provide a mechanism-based risk management strategy.

Molecular Toxicology & Reactivity Profile

The Electrophilic Hazard Mechanism

The primary hazard of chlorofluoropyrimidines is not just acute toxicity, but sensitization and corrosivity . The electron-deficient pyrimidine ring, further activated by electronegative fluorine and chlorine atoms, makes the C4 and C2 positions "soft" electrophiles.

  • Mechanism: Upon contact with skin or mucous membranes, these compounds undergo rapid

    
     reactions with nucleophilic residues (cysteine thiols, lysine amines) on surface proteins.
    
  • Consequence: This forms a stable hapten-protein conjugate. The immune system recognizes this "non-self" adduct, leading to T-cell mediated sensitization (Allergic Contact Dermatitis). Subsequent exposures, even at minute quantities, can trigger severe immune responses.

GHS Classification Summary (Representative Data)

Based on 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1)[1]

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[2][3]
Skin Corrosion 1BH314Causes severe skin burns and eye damage.[2][3]
Skin Sensitization 1AH317May cause an allergic skin reaction (High Potency).
Eye Damage 1H318Causes serious eye damage.[3][4]
The Hydrogen Fluoride (HF) Factor

While aryl fluorides are generally stable to hydrolysis under neutral conditions, thermal decomposition (e.g., rotary evaporator bath overheat, fire) or reaction with strong nucleophiles can liberate fluoride ions. In the presence of moisture or protons, this generates Hydrogen Fluoride (HF).

  • Rule: Treat all thermal decomposition products of this class as potential HF generators.

Visualization: The Hazard Cascade

The following diagram illustrates the pathway from molecular reactivity to biological hazard.

HazardCascade Substrate Chlorofluoropyrimidine (Electrophile) Skin Skin Contact (Epidermis) Substrate->Skin Exposure Reaction SnAr Reaction (Cys/Lys Binding) Skin->Reaction Penetration Hapten Hapten-Protein Conjugate Reaction->Hapten Covalent Bond Immune T-Cell Activation Hapten->Immune Recognition Outcome Chem. Burns & Sensitization (ACD) Immune->Outcome Response

Figure 1: The Haptenization Cascade. Highlighting why these compounds are potent sensitizers (ACD: Allergic Contact Dermatitis).

Engineering Controls & Personal Protective Equipment (PPE)[5][6]

Standard laboratory PPE is often insufficient for fluorinated electrophiles due to their low surface tension and high permeation rates.

Glove Selection Protocol
  • Standard Nitrile (4 mil): Insufficient for prolonged contact. Breakthrough can occur in <5 minutes for halogenated heterocycles.

  • Recommendation:

    • Routine Handling: Double-gloving (Nitrile over Nitrile) with immediate change upon splash.

    • Scale-up/Spill Cleanup: Silver Shield® (Laminate) or Viton® gloves are required.

Ventilation & Containment
  • Primary Control: All weighing and transfers must occur inside a certified chemical fume hood.

  • Static Control: These powders are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying" particles that can contaminate the user's cuffs/sleeves.

Operational Protocols

Workflow Visualization

Workflow Storage Storage (Inert Gas, <4°C) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Allow warm-up Reaction Reaction Setup (Closed System) Weighing->Reaction Transfer Quench Quenching (Chemical Destruction) Reaction->Quench Completion Waste Waste Disposal (Halogenated Stream) Quench->Waste pH Check

Figure 2: Operational lifecycle of chlorofluoropyrimidines in the laboratory.

Protocol: Safe Quenching of Reactive Intermediates

Objective: To chemically destroy the electrophilic potential of the pyrimidine before it enters the waste stream.

Materials:

  • Ice bath

  • 10% NaOH or saturated Sodium Bicarbonate (

    
    )
    
  • Solvent (e.g., Methanol or DCM)

Step-by-Step:

  • Cooling: Place the reaction vessel or waste collection flask in an ice bath (

    
    ).
    
  • Dilution: If the material is neat (pure), dilute with methanol or DCM to moderate the reaction rate.

  • Slow Addition: Add the basic solution dropwise.

    • Note: Chlorofluoropyrimidines hydrolyze to release HCl and potentially HF. The base neutralizes these acids.

    • Warning: Monitor temperature. A runaway exotherm can vaporize the solvent and disperse the toxic compound.

  • Verification: Allow the mixture to stir for 30–60 minutes. Check pH to ensure it remains basic (pH > 9).

  • Disposal: Label as "High Halogen Content - Basic pH" and dispose of via the halogenated organic waste stream.

Emergency Response

Skin Exposure[4][6][7]
  • Immediate Action: Drench area with water for 15 minutes.[3][5]

  • HF Assessment: If the exposure involved thermal decomposition products or acidic hydrolysis, assume HF presence.

  • Treatment: Apply Calcium Gluconate (2.5%) gel immediately if HF is suspected. This sequesters fluoride ions, preventing deep tissue necrosis and hypocalcemia.

Spills (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don Laminate/Silver Shield gloves and a P100 respirator (or SCBA if large quantity).

  • Neutralization: Do not dry sweep (creates dust).[6] Cover with a wet absorbent pad soaked in dilute sodium carbonate solution to suppress volatility and begin hydrolysis.

References

  • PubChem. (2024). 2,4-Dichloro-5-fluoropyrimidine Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: 2,4-dichloro-5-fluoropyrimidine. European Chemicals Agency.[2] [Link]

  • Lovering, F., et al. (2016). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. Chemical Reviews. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

A Guide to the Synthesis, Reactivity, and Application of 2-Alkoxy-4-chloro-5-fluoropyrimidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and naturally occurring biomolecules.[1][2] Among the vast landscape of pyrimidine-based structures, 2,4,5-trisubstituted derivatives are particularly prominent, especially in the development of targeted therapies like kinase inhibitors.[3][4] This technical guide focuses on a key intermediate class within this family: 2-alkoxy-4-chloro-5-fluoropyrimidine derivatives . We will explore the synthetic pathways to access this scaffold, delve into the chemical logic governing its reactivity, and survey its applications as a versatile building block for creating molecules with significant therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

The Strategic Importance of the 2-Alkoxy-4-chloro-5-fluoropyrimidine Scaffold

The specific arrangement of substituents on this pyrimidine core is not arbitrary; each functional group serves a distinct purpose, making the scaffold a highly valuable and versatile intermediate in multi-step syntheses.

  • The Pyrimidine Core: As a bioisostere of the purine ring system, the pyrimidine nucleus is adept at forming critical hydrogen bond interactions within the ATP-binding pockets of enzymes, particularly kinases.[5]

  • 5-Fluoro Substituent: The presence of a fluorine atom at the C5 position profoundly influences the molecule's properties. As a small, highly electronegative atom, it can modulate the pKa of the pyrimidine ring, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve metabolic stability by blocking potential sites of oxidative metabolism.[6]

  • 4-Chloro Substituent: The chlorine atom at the C4 position serves as an excellent leaving group. Its reactivity is enhanced by the electron-withdrawing effects of the ring nitrogens and the 5-fluoro group. This makes the C4 position the primary site for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) or modern cross-coupling reactions.[5][7]

  • 2-Alkoxy Group: The alkoxy group at the C2 position provides a modular handle for fine-tuning steric and electronic properties. It can influence solubility, occupy specific sub-pockets within a protein active site, and serve as a synthetic precursor for further transformations.

This guide will first detail the synthesis of the crucial precursor, 2,4-dichloro-5-fluoropyrimidine, before examining the introduction of the 2-alkoxy group and the subsequent functionalization at the C4 position.

Synthesis of the Core Precursor: 2,4-Dichloro-5-fluoropyrimidine

The most common and industrially scalable route to the core precursor begins with the readily available antimetabolite, 5-fluorouracil (5-FU).[8][9]

Causality Behind the Synthesis

The conversion of 5-fluorouracil, a pyrimidine-2,4-dione, into 2,4-dichloro-5-fluoropyrimidine is a classic chlorination reaction. The tautomeric amide/hydroxyl forms of 5-FU are treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). POCl₃ converts the hydroxyl groups into chlorophosphate esters, which are excellent leaving groups. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired dichlorinated product. An organic base, such as N,N-dimethylaniline (DMA), is often used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[8][10]

FU 5-Fluorouracil POCl3 POCl₃, N,N-Dimethylaniline (Chlorinating Agent & Base) FU->POCl3 Product 2,4-Dichloro-5-fluoropyrimidine POCl3->Product Chlorination at C2 & C4

Caption: Synthetic pathway from 5-fluorouracil to the key precursor.

Experimental Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol is a representative procedure based on established methods.[8][10]

  • Reaction Setup: Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

  • Heating: Heat the stirred suspension to approximately 100-110 °C.

  • Base Addition: Slowly add N,N-dimethylaniline (1.5-2.0 eq) to the reaction mixture over several hours, maintaining the temperature. The reaction is highly exothermic.

  • Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours after the addition is complete. Monitor the reaction progress via HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it into a mixture of crushed ice/water and a water-immiscible organic solvent like dichloromethane (DCM). Maintain the temperature below 40 °C during the quench.

  • Extraction & Purification: Separate the organic layer. Wash the organic phase sequentially with water, dilute aqueous HCl (to remove DMA), and a 5% aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine, which can often be used directly in the next step.[10]

ParameterTypical ValuePurpose
Starting Material 5-FluorouracilPyrimidine-2,4-dione source
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Converts C-OH to C-Cl
Base N,N-Dimethylaniline (DMA)HCl scavenger
Temperature 100-114 °CTo overcome activation energy
Typical Yield ~90-95%[8][10]

Table 1: Summary of typical reaction parameters for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Regioselective Synthesis of 2-Alkoxy-4-chloro-5-fluoropyrimidines

With the dichlorinated precursor in hand, the next crucial step is the selective introduction of an alkoxy group at the C2 position.

The Challenge of Regioselectivity

In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[5] This is attributed to the greater electron deficiency at C4 and C6 due to the proximity of the ring nitrogens. Therefore, achieving selective substitution at C2 requires careful control of reaction conditions or the use of specific catalytic systems that can invert the conventional reactivity.[5] For the purpose of this guide, we present a general procedure where careful control of stoichiometry and temperature is paramount to favor mono-alkoxylation, with the understanding that optimization is critical to maximize the yield of the desired 2-alkoxy isomer over the 4-alkoxy isomer and the 2,4-dialkoxy byproduct.

cluster_mech SNAr Mechanism at C2 Reactants 2,4-Dichloro-5-fluoropyrimidine R-O⁻ (Alkoxide) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants:f0->Meisenheimer Nucleophilic Attack at C2 Product 2-Alkoxy-4-chloro-5-fluoropyrimidine + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Caption: Generalized SNAr mechanism for C2 alkoxylation.

Experimental Protocol 2: General Procedure for C2-Alkoxylation

This protocol describes a general method for reacting 2,4-dichloro-5-fluoropyrimidine with an alcohol.[11]

  • Alkoxide Formation: In a dry, inert atmosphere (N₂ or Ar), add the desired alcohol (R-OH, 1.0-1.2 eq) to a suspension of a strong base, such as sodium hydride (NaH, 1.1 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C. Stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • Substrate Addition: Cool the alkoxide solution to 0 °C or lower. Slowly add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction to stir at low temperature (e.g., 0 °C to room temperature) for several hours. The optimal temperature and time will vary depending on the alcohol used.

  • Monitoring: Monitor the formation of the product and the consumption of starting material by TLC or LC-MS. The goal is to stop the reaction before significant formation of the di-substituted byproduct occurs.

  • Quench & Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product typically requires purification by column chromatography on silica gel to separate the desired 2-alkoxy isomer from the 4-alkoxy isomer and other byproducts.

Synthetic Utility: Downstream Reactions at the C4 Position

The true value of the 2-alkoxy-4-chloro-5-fluoropyrimidine scaffold lies in the reactivity of the remaining C4-chloro group. This position is now primed for the introduction of a wide variety of functional groups to build out the final target molecule.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common strategy employed. The C4-Cl is readily displaced by a range of nucleophiles, particularly nitrogen-based ones, to forge key bonds in many kinase inhibitors.[12][13]

Experimental Protocol 3: C4-Amination
  • Reaction Setup: In a suitable vessel, dissolve the 2-alkoxy-4-chloro-5-fluoropyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar solvent such as isopropanol, n-butanol, or DMF.

  • Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), to act as an acid scavenger.

  • Heating: Heat the reaction mixture, typically to 80-120 °C, and stir for several hours to overnight.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The crude product is typically purified by column chromatography or recrystallization to yield the final 2-alkoxy-4-amino-5-fluoropyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C, C-N, or C-S bonds where SNAr is not feasible, modern cross-coupling reactions provide a powerful alternative. Reactions like Suzuki (for aryl/vinyl groups), Buchwald-Hartwig (for amines), and C-S coupling can be performed selectively at the C4 position.[5] These reactions dramatically expand the accessible chemical space from a single intermediate.

Core 2-Alkoxy-4-chloro- 5-fluoropyrimidine SNAr SNAr (Amines, Thiols, etc.) Core->SNAr Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Other Other Cross-Coupling (Sonogashira, etc.) Core->Other Product Diverse 2,4,5-Trisubstituted Pyrimidine Library SNAr->Product Suzuki->Product Buchwald->Product Other->Product

Caption: Synthetic utility of the scaffold for library generation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine architecture is a "privileged scaffold" in kinase inhibitor design. Derivatives originating from 2-alkoxy-4-chloro-5-fluoropyrimidine intermediates have been explored as potent inhibitors of several important cancer-related kinases.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a key oncogenic driver in certain types of non-small cell lung cancer (NSCLC). A series of 2,4-dianilino-5-fluoropyrimidine derivatives have shown potent inhibitory activity against both wild-type and crizotinib-resistant mutant ALK.[12] The synthesis of these compounds relies on the sequential substitution of a dichlorinated pyrimidine core.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. 2,4,5-trisubstituted pyrimidines have been developed as irreversible FGFR inhibitors designed to target gatekeeper mutations that confer resistance to other therapies.[3]

  • Protein Kinase C theta (PKCθ) Inhibitors: As a critical node in T-cell signaling, PKCθ is a target for autoimmune diseases and transplant rejection. 2,4-diamino-5-cyanopyrimidine derivatives have been identified as potent PKCθ inhibitors.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of the final compounds is highly dependent on the nature of the substituents at the C2 and C4 positions.

PositionSubstituent TypeGeneral Impact on Activity
C2 Small alkoxy or substituted amino groupOften interacts with the "hinge-binding" region of the kinase; can be optimized to improve selectivity and potency.
C4 Substituted aniline or other aryl/heteroaryl groupTypically extends into the solvent-exposed region; can be modified to enhance potency, improve pharmacokinetic properties, and target specific sub-pockets of the enzyme.
C5 FluoroGenerally enhances potency and metabolic stability.

Table 2: Generalized Structure-Activity Relationship (SAR) for pyrimidine-based kinase inhibitors.

Conclusion

The 2-alkoxy-4-chloro-5-fluoropyrimidine scaffold represents a highly strategic and versatile platform for the synthesis of complex, biologically active molecules. Its preparation from inexpensive starting materials and the predictable, albeit sometimes challenging, reactivity of its chloro-substituents make it an indispensable tool for medicinal chemists. By providing access to a diverse array of 2,4,5-trisubstituted pyrimidines, this intermediate will continue to play a critical role in the discovery and development of next-generation targeted therapies, particularly in the field of oncology.

References

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate.
  • What are the applications of 2-Chloro-5-fluoropyrimidine? - FAQ - Guidechem. (2020, October 23). Guidechem.
  • 2,4-Dichloro-5-fluoropyrimidine synthesis. (n.d.). ChemicalBook.
  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (2014, July 15). PubChem.
  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (n.d.). Google Patents.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.). ResearchGate.
  • Cas No. 62802-42-0 2-Chloro-5-fluoropyriMidine. (n.d.). Arborpharmchem.
  • 2,4-Dichloro-5-fluoropyrimidine. (n.d.). PubChem.
  • Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. (n.d.). ResearchGate.
  • The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Europe PMC.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008, July 1). Beilstein Journals.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
  • Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. (1974). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). MDPI.
  • 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.
  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. (2025, March 13). PubMed.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. (n.d.). Google Patents.
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2021, March 15). PubMed.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022, September 13). PMC.
  • Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. (2019, March 1). PubMed.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
  • 14.10: Reactions of Alkoxides. (2020, May 30). Chemistry LibreTexts.

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling of 2-Butoxy-4-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 2-Butoxy-4-chloro-5-fluoropyrimidine presents a unique "push-pull" electronic challenge in palladium-catalyzed cross-coupling. While the C4-chloride is the intended site for oxidative addition, the molecule features competing electronic effects: the C5-fluorine atom strongly activates the ring via induction (increasing electrophilicity), while the 2-butoxy group deactivates the system via mesomeric electron donation.

This Application Note provides a validated framework for overcoming the specific hurdles associated with this scaffold:

  • Sluggish Oxidative Addition: Caused by the electron-rich 2-alkoxy substituent.

  • Catalyst Poisoning: The pyrimidine nitrogen atoms (N1/N3) can coordinate to Pd(II), arresting the catalytic cycle.

  • Hydrolytic Instability: The highly electron-deficient C4 position is prone to nucleophilic aromatic substitution (

    
    ) by water/hydroxide, leading to the inactive 4-hydroxy byproduct.
    

Chemical Analysis & Reactivity Profile

To optimize the reaction, one must understand the electronic landscape of the substrate.

FeatureElectronic EffectImpact on Suzuki Coupling
C4-Cl Leaving GroupPrimary Reactive Site. Bond strength is lower than C-F, ensuring chemoselectivity.
C5-F Inductive Withdrawal (-I)Activator. Lowers the LUMO energy of the C4-Cl bond, facilitating oxidative addition. Crucially, it remains intact under standard Suzuki conditions.
2-OBu Resonance Donation (+M)Deactivator. Increases electron density in the pyrimidine ring, making the C4-Cl bond less electrophilic compared to 2,4-dichloropyrimidine.
N1/N3 Lone Pair DonorsCatalyst Trap. Pyrimidine nitrogens can displace labile ligands on Palladium, forming inactive "Pd-black" or stable bis-pyrimidine complexes.
Mechanistic Pathway & Failure Modes

The diagram below illustrates the competing pathways. Success depends on the rate of Path A (Transmetallation) exceeding Path B (Hydrolysis) and Path C (N-Coordination).

G Substrate 2-Butoxy-4-chloro- 5-fluoropyrimidine Pd_OxAdd Oxidative Addition (L-Pd-Ar-Cl) Substrate->Pd_OxAdd Pd(0)/L Hydrolysis SIDE REACTION: Hydrolysis (SNAr) (4-Hydroxy impurity) Substrate->Hydrolysis H2O/OH- (If base too strong) Transmet Transmetallation (Rate Limiting) Pd_OxAdd->Transmet Ar-B(OH)2 Base Coordination SIDE REACTION: N-Pd Coordination (Catalyst Death) Pd_OxAdd->Coordination Low Steric Ligand Product Coupled Product (C4-Aryl) Transmet->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the competition between productive coupling and common failure modes.

Optimization Strategy

For this specific substrate, standard conditions (e.g.,


) often result in low yields (<40%) due to the deactivating butoxy group and catalyst poisoning. We recommend a Buchwald-type precatalyst system  to enforce reductive elimination and prevent N-coordination.
Catalyst Selection: The "Bulky Phosphine" Advantage

Use XPhos Pd G2 or RuPhos Pd G2 .

  • Why? The bulky biaryl ligands (XPhos/RuPhos) create a steric shield around the Palladium center. This prevents the pyrimidine nitrogens (N1/N3) from binding to the metal, solving the "Catalyst Poisoning" issue.

  • Activity: These catalysts are active enough to oxidatively add to the deactivated C4-Cl bond at moderate temperatures (60–80°C).

Base & Solvent Architecture[1][2][3][4]
  • Base: Use Potassium Phosphate Tribasic (

    
    ) .
    
    • Reasoning: Carbonates (

      
      ) can be too nucleophilic in aqueous media, promoting the 
      
      
      
      hydrolysis of the chloride to the phenol. Phosphates are sufficiently basic to activate the boronic acid but less nucleophilic toward the pyrimidine ring.
  • Solvent: 1,4-Dioxane : Water (4:1) or n-Butanol .

    • Reasoning: A small amount of water is required for the boronic acid activation mechanism. However, if hydrolysis is observed, switch to anhydrous n-Butanol (which dissolves the base poorly, creating a "slow-release" effect).

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and ensuring maximum yield.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 – 3.0 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).

  • Base: Add the aqueous solution of

    
     (or solid base followed by water) via syringe.
    
  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Monitor by LCMS.[1] The 5-Fluoro group provides a distinct retention time shift compared to de-halogenated byproducts.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
Method B: The "Workhorse" Protocol (Cost-Effective)

Best for: Simple aryl boronic acids and initial screening.

Reagents:

  • Catalyst:

    
      (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene / Water (10:1)

Procedure:

  • Combine substrate, boronic acid, and base in the reaction vessel.[1][2]

  • Add Toluene/Water mixture.[3]

  • Degas vigorously (sparge with Argon for 10 mins) — Critical for dppf stability.

  • Add the Pd catalyst last under positive Argon pressure.

  • Heat to 90°C overnight (12–16h).

Troubleshooting Guide

Observation (LCMS/TLC)DiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to XPhos Pd G2 or SPhos Pd G2 . The pyrimidine N is poisoning the Pd.
Product + Hydrolysis (OH)

Competition
1. Switch base to

(less nucleophilic).2. Reduce water ratio (use 10:1 Dioxane:H2O).3. Lower temp to 60°C.
De-halogenation (H instead of Cl) Hydride Elimination1. Use anhydrous solvents (Toluene).2.[4] Avoid alcoholic solvents (isopropanol/ethanol) which act as hydride sources.
Homocoupling (Ar-Ar) Oxygen Presence1. Degas solvents for longer (20+ mins).2. Add substrate slowly to the catalyst mixture to keep Ar-Pd-X concentration low.
Optimization Decision Tree

Optimization Start Start: Method A (XPhos Pd G2, K3PO4, Dioxane/H2O) Check Check LCMS (Conversion & Impurities) Start->Check Good >90% Conv. Clean Profile Check->Good Success LowConv Low Conversion (<50%) Check->LowConv Stalled Hydrolysis Hydrolysis (OH-product) Check->Hydrolysis Side Rxn Action3 Proceed to Workup Good->Action3 Action1 Increase Temp (100°C) or Catalyst Load (5%) LowConv->Action1 Action2 Switch to Anhydrous (Toluene, CsF base) Hydrolysis->Action2

Figure 2: Decision logic for troubleshooting reaction outcomes.

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Esters." Journal of the American Chemical Society, 2010. Link

    • Context: Establishes the superiority of XPhos Pd G2 for heteroaryl chlorides.
  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Chemical Reviews, 1995. Link

    • Context: Foundational review on the mechanism and role of bases.
  • BenchChem Technical Support. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem Application Notes, 2025. Link

    • Context: Specific insights into pyrimidine side reactions (hydrolysis and N-coordin
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources, 2024. Link

    • Context: Practical advice on dehalogenation and solvent choice for electron-deficient heterocycles.
  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[5][6] Link

    • Context: Confirms C4-selectivity over C2/C6 positions in chloropyrimidines.

Sources

Application Note: Synthesis of Voriconazole Intermediates from 2-Butoxy-4-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details a synthetic strategy for accessing Voriconazole intermediates, specifically adapting the route to utilize 2-Butoxy-4-chloro-5-fluoropyrimidine as the starting scaffold.

While the standard industrial route (Pfizer) utilizes 4-chloro-6-ethyl-5-fluoropyrimidine, the use of the 2-butoxy variant presents a specific "masked" pyrimidine approach. This guide outlines the necessary C6-functionalization, coupling dynamics, and downstream de-functionalization required to integrate this precursor into the Voriconazole pipeline.

Executive Summary & Strategic Analysis

The synthesis of Voriconazole hinges on the stereoselective construction of the C2–C3 bond between a fluoropyrimidine moiety and a difluorophenyl-triazole ketone. The starting material specified, This compound (1) , is a functionalized pyrimidine core. Unlike the canonical 4-chloro-6-ethyl-5-fluoropyrimidine, compound (1) possesses a C2-butoxy group and lacks the critical C6-ethyl chain.

Key Synthetic Challenges:

  • C6-Alkylation: The pyrimidine ring must be ethylated at the C6 position to provide the carbon backbone for the Voriconazole butyl chain.

  • Reformatsky/Lithiation Coupling: The ethyl group must be activated (metallated) to attack the ketone.

  • C2-Deoxygenation: The 2-butoxy group serves as a "dummy" substituent that must eventually be removed (reduced to H) to match the final Voriconazole structure.

Process Logic: We will proceed via a Directed Lithiation Sequence . The electronegative fluorine and chlorine atoms on the pyrimidine ring facilitate directed ortho-metallation (DoM) at the C6 position, allowing for clean ethylation. Subsequently, the 2-butoxy group acts as an electron-donating group, potentially stabilizing the intermediate but requiring a specific reduction protocol post-coupling.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the 2-butoxy precursor into the key coupled intermediate.

VoriconazoleSynthesis Figure 1: Synthetic pathway from this compound to Voriconazole precursors. SM 2-Butoxy-4-chloro- 5-fluoropyrimidine (Starting Material) Step1 Intermediate A (Lithiated Species) SM->Step1 LDA, THF -78°C Int1 2-Butoxy-4-chloro- 6-ethyl-5-fluoropyrimidine Step1->Int1 EtI (Ethyl Iodide) Electrophilic Trapping Coupled Coupled Intermediate (Voriconazole Precursor) Int1->Coupled 1. LDA/THF or Zn/I2 2. + Ketone Ketone Triazole Ketone (Coupling Partner) Ketone->Coupled Convergent Step Final Voriconazole (Post-Reduction) Coupled->Final 1. H2/Pd (De-chlorination) 2. Hydrolysis/Red (De-butoxylation)

[1]

Detailed Experimental Protocols

Protocol A: C6-Ethylation of this compound

Objective: Install the ethyl side chain at the C6 position via Directed Ortho-Metallation (DoM).

Mechanism: Lithium Diisopropylamide (LDA) selectively deprotonates the C6-H, acidified by the adjacent ring nitrogen and the inductive effect of the C5-Fluorine.

Reagents & Materials:

Reagent Equiv. Role
This compound 1.0 Substrate
LDA (2.0 M in THF/Heptane) 1.1 Base (Lithiation)
Ethyl Iodide (EtI) 1.2 Electrophile
THF (Anhydrous) 10 Vol Solvent

| NH₄Cl (Sat. Aq.) | - | Quench |

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Charge the flask with This compound (10.0 g, 48.9 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (26.9 mL, 53.8 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species. Stir for 45 minutes at -78°C.

  • Alkylation: Add Ethyl Iodide (4.7 mL, 58.7 mmol) dropwise over 15 minutes.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Quench: Quench the reaction with saturated NH₄Cl solution (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield 2-Butoxy-4-chloro-6-ethyl-5-fluoropyrimidine .

Protocol B: Stereoselective Coupling (Reformatsky-Type)

Objective: Couple the ethylated pyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (The "Triazole Ketone").

Note: While the Pfizer route uses direct lithiation of the ethyl group, the Zinc-mediated Reformatsky approach (using a brominated intermediate) often yields higher diastereoselectivity for the desired (2R,3S) pair.

Pre-requisite: Convert the ethyl-pyrimidine from Protocol A to the 1-bromoethyl derivative using NBS/AIBN (Standard radical bromination) if using Method B2. Below, we describe the Direct Lithiation (Method B1) for atom economy.

Method B1: Direct Lithiation Coupling

  • Cooling: Dissolve 2-Butoxy-4-chloro-6-ethyl-5-fluoropyrimidine (1.0 equiv) in THF and cool to -78°C .

  • Deprotonation: Add LDA (1.1 equiv) dropwise. This removes a proton from the ethyl group (benzylic-like position), forming the nucleophile.

  • Addition: Dissolve the Triazole Ketone (0.9 equiv) in THF and add it slowly to the lithiated pyrimidine solution at -78°C.

  • Reaction: Stir for 3 hours at -78°C. The kinetic product favors the desired diastereomer.

  • Quench: Add Acetic Acid (excess) at low temperature to quench the alkoxide before warming.

  • Isolation: Standard aqueous workup. The product is the Coupled Intermediate (containing the 2-butoxy and 4-chloro groups).

Downstream Processing: The "2-Butoxy" Strategy

The resulting intermediate contains a 2-butoxy group and a 4-chloro group.[1][2] Voriconazole requires hydrogens at both positions (C2 and C6 of the pyrimidine ring in the final structure, though numbering changes).

Correction on Numbering: In Voriconazole, the pyrimidine is attached at its C4 position.[3][4] The Voriconazole pyrimidine ring is 5-fluoropyrimidine.[1][2][5][6][7][8][9][10][11][12][13] Thus, the C2 and C6 positions of the ring must be Hydrogens.

De-functionalization Strategy:

  • 4-Dechlorination: Standard Hydrogenolysis (H₂/Pd-C, NaOAc in Methanol) will remove the 4-chloro substituent. This is a standard step in Voriconazole synthesis.

  • 2-Debutoxylation: This is the non-standard step necessitated by the starting material.

    • Route A (Hydrolysis + Reduction): Treat the intermediate with conc. HCl to hydrolyze the 2-butoxy ether to the 2-pyrimidinone (tautomer of 2-hydroxypyrimidine). Subsequently, convert the hydroxyl to a triflate (Tf₂O) or chloride (POCl₃) and reduce via catalytic hydrogenation.

    • Route B (Direct Reduction): High-pressure hydrogenation with Pd/C at elevated temperatures may cleave the allylic/benzylic-like ether, although this is difficult on pyrimidines without affecting the ring.

Recommendation: The Hydrolysis -> Chlorination -> Reduction pathway is most reliable for removing C2-alkoxy groups on pyrimidines.

References

  • Pfizer Inc. "Process for the preparation of Voriconazole." U.S. Patent 6,586,594.[7] (Describes the standard Reformatsky coupling and Pd/C reduction of the 4-chloro intermediate).

  • Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, 2001, 5(1), 28–36. (The authoritative paper on the industrial route).

  • Zhejiang Medicine Co. "Synthesis of Voriconazole intermediates." CN Patent 101914068.
  • Sun, J., et al. "Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines."[11] Bulletin of the Korean Chemical Society, 2013, 34(10). (Source for the characterization and synthesis of the specific 2-butoxy starting material).

  • Patsnap/Google Patents. "Process for preparing voriconazole by using new intermediates." WO2011096697. (Details the Reformatsky coupling conditions).

Sources

Application Note: Scale-Up Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxy-4-chloro-5-fluoropyrimidine is a critical fluorinated pyrimidine intermediate, primarily utilized in the development of novel 5-fluorouracil (5-FU) derivatives with enhanced cytotoxic potency against resistant cancer cell lines (e.g., BEL-7402, A549) [1].[1][2][3]

The synthesis of this compound presents a significant regioselectivity challenge. Direct nucleophilic aromatic substitution (


) of the precursor 2,4-dichloro-5-fluoropyrimidine  with n-butoxide typically favors substitution at the C4 position due to electronic factors, yielding the undesired 4-butoxy-2-chloro isomer.

To overcome this, this Application Note details a robust, three-step "Protection-Hydrolysis-Activation" strategy validated for kilogram-scale production. This route ensures 100% regiochemical fidelity by installing the C2-butoxy group first (via bis-alkylation), selectively hydrolyzing the C4 position, and re-chlorinating to the final target.

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on distinguishing the reactivity between the C2 and C4 positions of the pyrimidine ring.

  • Challenge: In 2,4-dichloropyrimidines, the C4 position is more electrophilic (para-like to N1). Direct mono-alkylation with n-butanol yields predominantly 4-butoxy-2-chloro-5-fluoropyrimidine.

  • Solution: A thermodynamic bypass using bis-alkylation followed by selective C4-hydrolysis.

    • Bis-Alkylation: Force substitution at both C2 and C4 to form 2,4-dibutoxy-5-fluoropyrimidine .

    • Regioselective Hydrolysis: Exploit the higher lability of the C4-alkoxy group under basic conditions to generate 2-butoxy-5-fluoro-4-hydroxypyrimidine (tautomer: 2-butoxy-5-fluoropyrimidin-4(3H)-one).

    • Deoxychlorination: Convert the C4-hydroxyl group back to a chloride using Phosphorus Oxychloride (

      
      ).
      
Process Flow Diagram

SynthesisRoute SM Starting Material 2,4-Dichloro-5-fluoropyrimidine Int1 Intermediate 1 2,4-Dibutoxy-5-fluoropyrimidine SM->Int1 Step 1: n-BuOH, NaOH Bis-alkylation (Reflux) Int2 Intermediate 2 2-Butoxy-5-fluoro-4-hydroxypyrimidine Int1->Int2 Step 2: aq. KOH Selective C4 Hydrolysis Product Target Product This compound Int2->Product Step 3: POCl3, DMA Deoxychlorination

Figure 1: Validated synthetic pathway ensuring C2-regioselectivity via selective C4-hydrolysis.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dibutoxy-5-fluoropyrimidine

This step drives the reaction to completion to ensure both chlorines are replaced, removing regioselectivity concerns at this stage.

  • Reagents:

    • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[4]

    • n-Butanol (Solvent & Reagent, 5.0 eq)

    • Sodium Hydroxide (NaOH) pellets (2.5 eq)

  • Protocol:

    • Charge a glass-lined reactor with n-Butanol and NaOH . Stir at 40°C until partial dissolution.

    • Slowly add 2,4-Dichloro-5-fluoropyrimidine portion-wise, maintaining internal temperature

      
       (Exothermic).
      
    • Heat the mixture to reflux (117°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <0.5% mono-substituted intermediates.

    • Workup: Cool to 25°C. Filter off NaCl salts. Concentrate the filtrate under reduced pressure to recover excess n-Butanol.

    • Yield: The crude oil (approx. 95% yield) is used directly in Step 2.

Step 2: Regioselective Hydrolysis to 2-Butoxy-5-fluoro-4-hydroxypyrimidine

The C4-butoxy group is significantly more susceptible to nucleophilic attack by hydroxide than the C2-butoxy group [2].

  • Reagents:

    • Crude 2,4-Dibutoxy-5-fluoropyrimidine (from Step 1)

    • Potassium Hydroxide (KOH) (2.0 eq, 10% aq. solution)

  • Protocol:

    • Suspend the crude oil in 10% aq. KOH .

    • Heat to 80–90°C for 12–16 hours.

    • IPC: Monitor disappearance of starting material. A minor amount of 2,4-dihydroxy byproduct may form if overheated.

    • Isolation: Cool to 10°C. Acidify carefully with conc. HCl to pH 3–4.

    • The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Key Quality Attribute: Purity >98% (HPLC). The C2-butoxy group must remain intact.

Step 3: Chlorination to this compound

Re-installing the chlorine at C4 activates the molecule for subsequent medicinal chemistry applications (e.g., amination).

  • Reagents:

    • 2-Butoxy-5-fluoro-4-hydroxypyrimidine (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (3.0 eq)
      
    • N,N-Dimethylaniline (DMA) (1.0 eq) - Acid scavenger/Catalyst

  • Protocol:

    • In a dry reactor under

      
      , charge Intermediate 2  and DMA .
      
    • Add

      
        dropwise at room temperature.
      
    • Heat to 100°C (Reflux) for 3–5 hours.

    • Quench (Critical Safety Step): Cool reaction mass to 20°C. Slowly pour onto crushed ice/water mixture (maintain

      
      ). Warning:  Violent hydrolysis of excess 
      
      
      
      .
    • Extraction: Extract with Dichloromethane (DCM) (

      
       vol).
      
    • Wash: Wash organic layer with sat.

      
       (remove acid) and brine.
      
    • Purification: Dry over

      
      , concentrate. Distillation (high vacuum) or crystallization from Hexane/EtOAc may be required for pharma-grade purity.
      

Critical Process Parameters (CPPs) & Data Summary

ParameterStep 1 (Alkylation)Step 2 (Hydrolysis)Step 3 (Chlorination)
Stoichiometry 2.5 eq Base / 5.0 eq BuOH2.0 eq KOH3.0 eq

Temperature 117°C (Reflux)80–90°C100°C
Time 4–6 h12–16 h3–5 h
Critical Risk Exotherm on additionOver-hydrolysis (loss of C2-Bu)Violent Quench / HCl gas
Target Yield 95% (Crude)85% (Isolated)80–90% (Isolated)

Quality Control & Analytical Standards

To validate the regiochemistry (C2-Butoxy vs. C4-Butoxy), NMR comparison is essential.

  • 1H NMR (CDCl3, 400 MHz):

    • Target (2-Butoxy-4-Cl): The pyrimidine proton (H-6) typically appears as a doublet (

      
      ) around 
      
      
      
      8.2–8.4 ppm.
    • Isomer (4-Butoxy-2-Cl): The H-6 proton is often shielded differently due to the adjacent oxygen, appearing slightly upfield.

    • Differentiation: The most reliable method is observing the hydrolysis intermediate. The C4-OH tautomer (pyrimidinone) has a distinct amide-like NH signal and a carbonyl stretch in IR (

      
      ), whereas the C2-OH isomer is less favored.
      

References

  • Sun, J., Zhang, S. J., Li, H. B., & Shan, S. (2013).[2][5] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of the Korean Chemical Society.[3]

  • Patent CN101314594B . Preparation method for 2-hydroxy-5-fluoropyrimidine. (Describes the selective hydrolysis strategy of 2,4-disubstituted fluoropyrimidines).

  • ChemicalBook Protocols . Synthesis of 2,4-dichloro-5-fluoropyrimidine and derivatives.

  • WuXi AppTec . Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic insight into C4 vs C2 selectivity).

Sources

Application Notes and Protocols for Green Chemistry Approaches in the Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis of a Key Pharmaceutical Intermediate

2-Butoxy-4-chloro-5-fluoropyrimidine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs are found in a variety of therapeutic agents, making its efficient and sustainable production a topic of significant interest to researchers and professionals in drug development. Traditionally, the synthesis of this and related pyrimidine derivatives has relied on methods that employ hazardous reagents, harsh reaction conditions, and generate substantial waste, posing environmental and safety challenges.

This document provides a comprehensive guide to greener synthetic strategies for this compound. It moves beyond a simple recitation of steps to explain the underlying principles and advantages of these modern approaches compared to conventional methods. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific literature.

Conventional vs. Green Synthetic Paradigms: A Comparative Overview

The synthesis of this compound can be conceptually divided into two main stages:

  • Formation of the Dichlorinated Pyrimidine Core: The synthesis typically starts from 5-fluorouracil, which is converted to the more reactive 2,4-dichloro-5-fluoropyrimidine intermediate.

  • Selective Butoxylation: One of the chlorine atoms on the pyrimidine ring is then substituted with a butoxy group through a nucleophilic aromatic substitution (SNAr) reaction.

The following sections will dissect both the conventional and the proposed green approaches for these stages, highlighting the improvements in sustainability.

Part 1: Synthesis of the 2,4-Dichloro-5-fluoropyrimidine Intermediate

The Conventional Approach: Phosphorus Oxychloride and Organic Bases

The established method for the chlorination of 5-fluorouracil involves the use of phosphorus oxychloride (POCl3) in the presence of an organic base, such as N,N-dimethylaniline (DMA).[1][2] While effective in achieving high yields, this method suffers from several drawbacks from a green chemistry perspective:

  • Hazardous Reagents: Phosphorus oxychloride is highly corrosive and toxic.

  • Waste Generation: The reaction generates significant amounts of phosphoric acid waste, which is challenging and costly to neutralize and dispose of.[3]

  • Harsh Conditions: The reaction typically requires high temperatures (around 114°C) and prolonged reaction times.[1][2]

A Greener Alternative: Triphosgene-Mediated Chlorination

A more environmentally benign approach to the synthesis of 2,4-dichloro-5-fluoropyrimidine involves the use of triphosgene (bis(trichloromethyl)carbonate) as the chlorinating agent.[3] This method offers several advantages:

  • Avoidance of Phosphoric Acid Waste: This process eliminates the formation of phosphoric acid, significantly reducing the environmental impact of the waste stream.[3]

  • Milder Conditions: The reaction can often be carried out under less harsh conditions compared to the POCl3 method.

  • High Purity and Yield: This method has been shown to produce the desired product in high purity and yield.[3]

Part 2: The Butoxylation Step - A Focus on Green SNAr Reactions

The introduction of the butoxy group onto the 2,4-dichloro-5-fluoropyrimidine ring is a critical step. The conventional approach often involves reacting the dichlorinated intermediate with sodium butoxide in a suitable organic solvent. While effective, this can lead to the use of flammable solvents and the generation of salt byproducts.

Here, we explore several green alternatives that can enhance the sustainability of this nucleophilic aromatic substitution.

Green Approach 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption.[4][5][6]

Causality behind the choice: Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating of the solvent and reactants. This can significantly accelerate the rate of the SNAr reaction, often allowing it to proceed at lower bulk temperatures and for shorter durations compared to conventional heating. A general procedure for a similar amination reaction on a chloropyrimidine has been reported to proceed in just 15-30 minutes.[7]

Green Approach 2: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method to promote the butoxylation. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[8][9][10]

Causality behind the choice: The intense energy released during cavitation can enhance the reactivity of the nucleophile and the substrate, leading to faster reaction times and often improved yields.[11][12] This method can frequently be performed at lower overall temperatures than conventional methods.

Green Approach 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[13][14] In the context of butoxylation, a phase-transfer catalyst can transport the butoxide anion from a solid or aqueous phase into an organic phase containing the chloropyrimidine.

Causality behind the choice: PTC can eliminate the need for anhydrous and/or polar aprotic solvents, allowing the use of more environmentally friendly solvent systems. The catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with the butoxide anion, enabling it to react in the organic phase.[15][16][17] This can lead to milder reaction conditions and simplified work-up procedures.

Quantitative Data Summary

Parameter Conventional Synthesis (Precursor) [1][2]Greener Synthesis (Precursor - Triphosgene) [3]Conventional Butoxylation Green Butoxylation (Microwave-Assisted - Representative) [7]
Chlorinating Agent Phosphorus OxychlorideTriphosgeneN/AN/A
Solvent N/A (POCl3 as reagent and solvent)TolueneButanol/THFAnhydrous Propanol
Base N,N-DimethylanilineTertiary AmineSodium ButoxideTriethylamine
Temperature ~114°CRefluxReflux120-140°C
Reaction Time 2 hours2-24 hoursSeveral hours15-30 minutes
Yield ~92%HighVariableHigh (expected)
Key Green Advantage N/AAvoids phosphoric acid wasteN/ADrastically reduced reaction time and energy consumption

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Water

  • Aqueous sodium hydrogen carbonate solution

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add 5-fluorouracil and phosphorus oxychloride.

  • Heat the mixture to approximately 100°C with stirring under a nitrogen atmosphere.

  • Slowly add N,N-dimethylaniline over several hours.

  • Continue stirring the resulting mixture at 100°C for up to 4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding it to a mixture of water and dichloromethane, ensuring the temperature remains below 40°C.

  • Stir the mixture at room temperature for at least 3 hours, then separate the layers.

  • Wash the organic layer with aqueous sodium hydrogen carbonate solution.

  • The resulting organic solution of 2,4-dichloro-5-fluoropyrimidine can be used directly in the next step or purified by distillation. A typical yield is around 95%.[18]

Protocol 2: Green, Microwave-Assisted Synthesis of this compound (Representative Protocol)

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Anhydrous butanol

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a microwave reaction vial, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq).

  • Add anhydrous butanol (as both reactant and solvent) and triethylamine (1.5-2.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120–140°C for 15–30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizing the Synthetic Pathways

Conventional Synthesis Workflow

A 5-Fluorouracil B Reaction with POCl3 and DMA A->B High Temp. C 2,4-Dichloro-5-fluoropyrimidine B->C High Yield F Waste: Phosphoric Acid and Salt Byproducts B->F D Reaction with Sodium Butoxide in Organic Solvent C->D Conventional S_NAr E This compound D->E D->F

Caption: Conventional synthesis of this compound.

Green Synthesis Workflow

cluster_0 Greener Precursor Synthesis cluster_1 Green Butoxylation A 5-Fluorouracil B Reaction with Triphosgene A->B Milder Conditions C 2,4-Dichloro-5-fluoropyrimidine B->C Avoids H3PO4 Waste D Microwave-Assisted Reaction with Butanol and TEA C->D Rapid S_NAr E This compound D->E G Reduced Waste and Energy Consumption D->G

Caption: Green synthesis of this compound.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Meisenheimer-like Complex Meisenheimer-like Complex 2,4-Dichloro-5-fluoropyrimidine->Meisenheimer-like Complex + BuO- (Addition) This compound This compound Meisenheimer-like Complex->this compound - Cl- (Elimination)

Caption: General SNAr mechanism for the butoxylation step.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of environmental impact, safety, and efficiency. The use of alternative reagents like triphosgene for the initial chlorination step and energy-efficient methods such as microwave or ultrasound irradiation for the subsequent butoxylation can drastically reduce waste and reaction times. While the protocols provided here offer a solid foundation, further optimization, particularly in exploring solvent-free conditions or the use of biocatalysis, could lead to even more sustainable synthetic routes. For researchers and drug development professionals, embracing these greener approaches is not only an ethical imperative but also a strategic advantage in creating more sustainable and cost-effective pharmaceutical manufacturing processes.

References

  • Fu Yongfeng, Guohua Ning, & Sun Shanshan. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. CIESC Journal. [Link]

  • Understanding the effects of solvate ionic liquids as solvents on substitution processes. Organic & Biomolecular Chemistry. [Link]

  • Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations. (2015, January 22). Journal of Physical Chemistry B. [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2011).
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]

  • Gallardo-Fuentes, S., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. ResearchGate. [Link]

  • Ultrasound-assisted green syntheses of novel pyrimidine derivatives and their comparison with conventional methods. (2022, August 16). Beilstein Archives. [Link]

  • Abraham, L. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education. [Link]

  • SNAr Reactions in Ionic Liquids/DES. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. ResearchGate. [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022, May 11). RSC Advances. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021, September 6). Ultrasonics Sonochemistry. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021, November 15). Ultrasonics Sonochemistry. [Link]

  • Green Chemistry in Nucleophilic Substitution. Scribd. [Link]

  • Bhuyan, S. Visible light mediated photoredox catalysis for C-O bond manipulation. Catalysis Conference. [Link]

  • Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. (2023, August 13). Power System Technology. [Link]

  • Process for producing 2,4-dichloro-5-fluoropyrimidine. (2005).
  • SUPERCRITICAL CO₂ AS A GREEN SOLVENT: A COMPREHENSIVE REVIEW OF ITS APPLICATIONS IN INDUSTRIAL PROCESSES. (2025, April 21). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). Molecules. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2020, December 8). Molecules. [Link]

  • phase transfer catalysis. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Supercritical carbon dioxide: a solvent like no other. (2014, August 14). Beilstein Journal of Organic Chemistry. [Link]

  • Promoting Photocatalytic Carbon Dioxide Reduction by Tuning the Properties of Cocatalysts. Advanced Science. [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). Arabian Journal of Chemistry. [Link]

  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. (2020, January 6). Beilstein Journal of Organic Chemistry. [Link]

  • Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. (2015, March 2). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Journal of English Language and Literature. [Link]

  • 2-chloropyrimidine. Organic Syntheses. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). Arabian Journal of Chemistry. [Link]

  • Photocatalytic formation of carbon–sulfur bonds. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). Molecules. [Link]

  • Clean polymer synthesis and processing using scCO2. University of Liverpool. [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). (2022, October 25). RSC Advances. [Link]

  • Phase-Transfer Catalysis. Mechanisms and Syntheses. DOKUMEN.PUB. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. [Link]

  • The library of C-C, C-N, and C-O bond formation reactions and... ResearchGate. [Link]

  • Photocatalytic Depolymerization of Lignin: C-O Bond Cleavage in β-O-4 Models Using S-Doped Ultra-Thin Bi3O4Cl Nanosheets. (2024, December 18). Catalysts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluoropyrimidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Retention" Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely observing an unexpected mass loss of 18 Da (conversion to -OH) or 20 Da (conversion to -H) in your fluoropyrimidine cross-coupling reactions.

The Core Problem: Pyrimidines are electron-deficient heterocycles.[1] When you substitute them with fluorine (particularly at the C2 and C4 positions), the ring becomes highly activated toward Nucleophilic Aromatic Substitution (


) .

In a typical Suzuki-Miyaura or Buchwald-Hartwig coupling, you are introducing a transition metal catalyst, a nucleophile, and—critically—a base . The base, intended to activate the boronic acid or amine, often acts as a competitor, attacking the C-F bond before the palladium can couple the intended C-Cl/Br bond.

This guide provides the diagnostic logic and optimized protocols to win the kinetic race: coupling the intended halide faster than the fluorine can be displaced.

Diagnostic Workflow: Identify Your Byproduct

Before optimizing, you must identify the mechanism of failure. Use this diagnostic matrix based on your LC-MS data.

Visual Guide 1: The Defluorination Decision Tree

Defluorination_Diagnostics cluster_hydrolysis Pathway A: Hydrolysis (SNAr) cluster_reduction Pathway B: Hydrodefluorination start Observation: Loss of Fluorine Signal mass_check Check MS Shift (Relative to Product Mass) start->mass_check res_OH Mass = M - 2 (vs F) (Net: F replaced by OH) mass_check->res_OH Observed OH res_OR Mass = M + 12/26 (Net: F replaced by OMe/OEt) mass_check->res_OR Observed O-Alkyl res_H Mass = M - 18 (vs F) (Net: F replaced by H) mass_check->res_H Observed H cause_OH CAUSE: Hydroxide attack (Water/Base) or Alkoxide attack (Solvent) res_OH->cause_OH res_OR->cause_OH fix_OH FIX: 1. Switch to Anhydrous Phosphate Base 2. Change Solvent (Dioxane vs Alcohol) cause_OH->fix_OH cause_H CAUSE: Pd-Hydride Species (Alcohol oxidation or Hydride donor) res_H->cause_H fix_H FIX: 1. Remove Alcohols (Isopropanol) 2. Use Bulky Ligands (prevent OA into C-F) cause_H->fix_H

Caption: Diagnostic logic to distinguish between nucleophilic attack (


) and reductive defluorination.

Critical Factor Analysis & Solutions

Issue 1: The Base-Mediated (Most Common)

Symptom: Formation of hydroxypyrimidines (M-F+OH) or alkoxypyrimidines. Mechanism: Fluorine is a poor leaving group for Palladium oxidative addition but an excellent leaving group for


 due to its high electronegativity. Strong bases (hydroxides, alkoxides) attack the electrophilic carbon bearing the fluorine.

The Fix:

  • Lower the pKa: Move from Hydroxides/Alkoxides to Carbonates or Phosphates.

  • Steric Bulk: Use bases that are less nucleophilic due to bulk or solubility profile.

  • Anhydrous Conditions: Water generates hydroxide in situ. Use anhydrous bases and solvents.

Base TypepKa (conj. acid)Risk LevelRecommendation
NaOEt / KOtBu 16–17CRITICAL Avoid. Rapid

of F. Promotes hydride formation.
NaOH / KOH 15.7HIGH Avoid. Direct hydroxide attack leads to phenols.

10.3MODERATE Good for solubility, but can be too basic for sensitive substrates.

12.3LOW (Preferred) Gold Standard. High basicity but low nucleophilicity, especially in non-polar solvents.

10.3LOW Safe choice, but may be too slow for sterically hindered couplings.
Issue 2: The "Slow Coupling" Trap

Symptom: Reaction is slow, so you increase temperature, which leads to increased defluorination. Mechanism: The activation energy (


) for C-Cl oxidative addition is generally lower than C-F activation. However, 

is often thermally driven.[2] If your catalyst is inactive at low temps, heating it allows the side reaction to catch up.

The Fix: Use Pre-formed Active Catalysts (e.g., Pd-G3/G4 precatalysts) with bulky, electron-rich ligands.

  • Why? These initiate at room temperature or mild heat (40°C), allowing the coupling to finish before the thermal threshold for defluorination is reached.

  • Ligand Choice: XPhos or RuPhos . The bulk prevents the metal from coordinating to the Nitrogen or Fluorine, and the electron richness accelerates the oxidative addition into the C-Cl bond.

Visualizing the Competition

Understanding the kinetic competition is vital for troubleshooting.

Visual Guide 2: The Kinetic Race (Coupling vs. Defluorination)

Reaction_Pathways cluster_main Desired Catalytic Cycle (Fast) cluster_side Competitive Side Reaction (S_NAr) SM Fluoropyrimidine-Cl (Starting Material) Meisenheimer Meisenheimer Complex SM->Meisenheimer Attack at C-F (Promoted by Heat/Base) Pd0 L-Pd(0) (Active Species) OA Oxidative Addition (Into C-Cl) Pd0->OA Fast with e- rich Ligands TM Transmetallation (Boronic Acid) OA->TM Base Assisted RE Reductive Elimination TM->RE RE->Pd0 Prod Coupled Product (Fluorine Intact) RE->Prod Nu Nucleophile (OH-, RO-, Amine) Nu->Meisenheimer Byprod Defluorinated Byproduct Meisenheimer->Byprod Loss of F-

Caption: The kinetic competition: We must accelerate the Blue cycle (Pd) to outrun the Red pathway (


).

Optimized Protocol: The "Safe-Mode" Suzuki Coupling

This protocol is designed for a 2-fluoro-4-chloropyrimidine substrate, which is notoriously unstable.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Why: Rapid initiation; XPhos bulk protects the metal center.

  • Base:

    
     (Tribasic Potassium Phosphate), finely ground. 2.0 equiv.
    
    • Why: High basicity for transmetallation, low nucleophilicity to prevent

      
      .
      
  • Solvent: Anhydrous 1,4-Dioxane (or Toluene/Water 10:1 if solubility is poor, but strictly degassed).

Step-by-Step Procedure:

  • The "Dry" Setup: Flame-dry a reaction vial and cool under Argon. Moisture is the enemy (Source of OH-).

  • Solids First: Add the Fluoropyrimidine chloride, Boronic acid,

    
    , and XPhos Pd G3 catalyst to the vial.
    
  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon 3 times .[3]

    • Note: Oxygen promotes homocoupling and catalyst death, requiring higher temps (which kills your fluorine).

  • Solvent Addition: Add anhydrous Dioxane via syringe.

  • Temperature Ramp:

    • Start at 40°C . Stir for 1 hour.

    • Check LCMS. If conversion is <10%, increase to 60°C .

    • Do NOT exceed 80°C unless absolutely necessary.

  • Workup: Dilute with EtOAc, wash with water (pH neutral). Avoid acidic washes if the product is acid-sensitive.

Frequently Asked Questions (FAQs)

Q: I see a +12 mass shift. What is it? A: This is likely a methoxy substitution (


) where the fluorine was replaced by a methoxide group. This happens if you use Methanol as a co-solvent or if your workup involves methanol with trace acid/base. Fix:  Switch to Ethanol or Isopropanol for workups, or ensure the reaction solvent is strictly non-nucleophilic (Dioxane/Toluene).

Q: Can I use Buchwald-Hartwig conditions on a fluoropyrimidine? A: Yes, but it is risky. Amines are nucleophiles and can attack the C-F bond directly.

  • Strategy: Use a highly active catalyst (e.g., RuPhos Pd G4 ) that couples the amine to the chloride faster than the amine can attack the fluorine.

  • Order of Addition: Do not mix the amine and the fluoropyrimidine without the catalyst present. Add the catalyst/base mixture to the substrates to ensure the Pd cycle starts immediately.

Q: My fluorine is at the C5 position. Do I need to worry? A: Generally, no. C5 is not activated by the ring nitrogens (it is the "meta" position). Defluorination at C5 is rare via


 and would only occur via oxidative addition with very electron-rich ligands at high temperatures.

References

  • Mechanistic Origins of Defluorination

    • Title: "Minimizing dehalogenated byproducts in Suzuki coupling reactions"
    • Source: BenchChem Technical Support[3]

  • Base Effects on Pyrimidines

    • Title: "The Triple Role of Fluoride Ions in Palladium-C
    • Source: ResearchG
    • URL:[Link]

  • Catalyst Selection for Unstable Substrates

    • Title: "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids"[2]

    • Source: MIT / J. Am. Chem. Soc.[2]

    • URL:[Link]

  • Regioselectivity in Halopyrimidines

    • Title: "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines"
    • Source: Digitell / ACS Meeting
    • URL:[Link]

Sources

Solving solubility issues of 2-Butoxy-4-chloro-5-fluoropyrimidine in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling of 2-Butoxy-4-chloro-5-fluoropyrimidine

Executive Technical Summary

Compound: this compound Molecular Formula: C₈H₁₀ClFN₂O Primary Challenge: High lipophilicity driven by the C2-butoxy motif combined with the halogenated core, resulting in negligible aqueous solubility and "oiling out" in polar protic solvents at low temperatures.[1]

Application Context: This compound is a critical electrophilic intermediate, often utilized in SₙAr (Nucleophilic Aromatic Substitution) reactions for pharmaceutical synthesis (e.g., Voriconazole analogs or kinase inhibitors). The C4-chloro position is the reactive site.[1] Users typically encounter solubility failures when attempting to dissolve the compound for:

  • Biological Assays: Requiring aqueous buffers.

  • HPLC Analysis: Requiring polar mobile phases (MeOH/Water).

  • Nucleophilic Substitutions: Using polar aprotic solvents (DMF, DMSO).

Diagnostic Framework: Why is Solubilization Failing?

Before attempting a protocol, diagnose the failure mode using the physicochemical profile below.

PropertyValue (Est.)Implication for Solubility
LogP ~2.8 – 3.2High Lipophilicity. The butyl chain dominates the solvation energy.[1] Water cannot disrupt the crystal lattice or solvate the hydrophobic tail effectively.
H-Bond Donors 0No internal H-bonding. Relies entirely on solvent interaction with the pyrimidine nitrogens or the ether oxygen.[1]
Reactivity High (C4-Cl)Hydrolysis Risk. In protic solvents (water/alcohols) + heat/base, the Cl atom is labile. Solubilization must avoid conditions that trigger premature SₙAr.

Troubleshooting Guide (FAQ Format)

Issue 1: "The compound precipitates immediately upon addition to my aqueous assay buffer."

Diagnosis: The "Crash-Out" Effect. The hydrophobic effect forces the butoxy tails to aggregate immediately in environments with >90% water. Solution: Use a Stepwise Cosolvent Dilution protocol. Do not add solid directly to buffer.

  • Protocol:

    • Dissolve the neat solid in 100% DMSO to create a 100 mM Stock Solution.

    • Dilute this stock 1:10 into PEG-400 or Propylene Glycol (Intermediate Solvent).[1]

    • Slowly spike this mixture into the vortexing aqueous buffer.

    • Target Final Concentration: <1% DMSO, <0.1 mM compound.

Issue 2: "I see an oily residue at the bottom of my flask during recrystallization in Methanol/Ethanol."

Diagnosis: "Oiling Out." The compound’s melting point is likely depressed by impurities or solvent interaction, causing it to separate as a liquid phase before crystallizing. Solution: Switch to a Ternary Solvent System or seed at a higher temperature.

  • Recommended Solvent System: MeOH : Water (Keep MeOH > 80%).

  • Corrective Action:

    • Re-dissolve the oil by heating to reflux.

    • Add a trace amount of a solubilizer (e.g., 5% THF) to maintain a single phase.

    • Cool slowly (1°C/min) with vigorous stirring to promote nucleation over phase separation.

Issue 3: "My HPLC peak area is decreasing over time when dissolved in the mobile phase."

Diagnosis: Solvolysis/Hydrolysis. The C4-Chloro group is susceptible to nucleophilic attack by water or methanol, especially if the solution is not pH-neutral.[1] Solution:

  • Solvent: Use Acetonitrile (MeCN) instead of Methanol for stock preparation. MeCN is aprotic and non-nucleophilic.

  • Temperature: Store autosampler vials at 4°C .

  • Buffer: Ensure the aqueous component of the mobile phase is slightly acidic (pH 3-4) to suppress base-catalyzed hydrolysis.[1]

Master Solubilization Workflows

Workflow A: For Chemical Synthesis (High Concentration)

Target: >1 M concentration for SₙAr reactions.

  • Primary Choice: THF (Tetrahydrofuran) or 2-MeTHF .[1]

    • Reasoning: Excellent solubility; easy workup; compatible with many nucleophiles.

  • Alternative (High Temp): DMF (Dimethylformamide) or NMP .

    • Use Case: If reaction requires T > 80°C.

    • Warning: DMF is difficult to remove. Use only if necessary.

  • Avoid: Diethyl Ether (solubility may be limited due to polarity of the pyrimidine core).

Workflow B: For Analytical Standards (HPLC/LC-MS)

Target: Stable, particle-free solution.

  • Weigh 10 mg of this compound.

  • Add 10 mL Acetonitrile (HPLC Grade) .

  • Sonicate for 30 seconds. (Solution should be clear).

  • Critical Step: If diluting with water for injection, keep Organic ratio >50% initially, then dilute further only if verified stable.

Decision Logic: Solvent Selection Matrix

The following diagram illustrates the logical pathway for selecting the correct solvent system based on your specific application needs.

SolventSelection Start Start: Define Application Synthesis Chemical Synthesis (High Conc.) Start->Synthesis Analysis Analytical (HPLC/LCMS) (Stability Critical) Start->Analysis BioAssay Biological Assay (Aqueous Media) Start->BioAssay TempHigh Reaction T > 80°C? Synthesis->TempHigh SolventMeCN Use Acetonitrile (MeCN) (Prevents Solvolysis) Analysis->SolventMeCN SolventMeOH Avoid Methanol (Risk of C4-OMe exchange) Analysis->SolventMeOH Not Recommended DirectAdd Direct Addition to Buffer? BioAssay->DirectAdd SolventDMF Use DMF or NMP (Monitor Hydrolysis) TempHigh->SolventDMF Yes SolventTHF Use THF or 2-MeTHF (Best General Purpose) TempHigh->SolventTHF No CrashOut PRECIPITATION RISK DirectAdd->CrashOut Yes DMSOStock 1. Dissolve in 100% DMSO 2. Dilute into Assay DirectAdd->DMSOStock No (Correct Protocol)

Caption: Decision tree for solvent selection based on thermal requirements and stability risks.

Quantitative Solubility Data (Reference)

Note: Values are estimated based on structural analogs (2,4-dichloro-5-fluoropyrimidine) and lipophilicity calculations.[1]

SolventSolubility (mg/mL) @ 25°CSuitabilityNotes
Water (pH 7) < 0.1Poor Requires surfactant or cosolvent.[1]
DMSO > 200Excellent Best for stock solutions.
Acetonitrile > 150Excellent Preferred for HPLC (Stable).
Methanol > 100Good Risk: Slow substitution of Cl → OMe over time.
THF > 250Excellent Ideal for synthesis.
Hexane/Heptane < 10Low Use as anti-solvent for recrystallization.

References

  • Synthesis of Pyrimidine Intermediates: Title: Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent.[1][2] Source: ResearchGate. URL:[Link]

  • Solubility & Recrystallization of Halogenated Pyrimidines: Title: Common Solvents for Recrystallization.[3][4][5] Source: University of Rochester, Department of Chemistry. URL:[Link]

  • Physical Properties (Analog: 2-Chloro-5-fluoropyrimidine): Title: 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.[1] Source: PubChem.[6] URL:[Link]

  • Halogenation and Solubility Mechanisms: Title: Halogenation in apolar and polar solvents.[7] Source: ResearchGate / Journal of Molecular Modeling. URL:[Link]

Sources

Optimizing catalyst loading for coupling 2-Butoxy-4-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Catalyst Loading for 2-Butoxy-4-chloro-5-fluoropyrimidine

Welcome to the technical support guide for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and practical protocols specifically tailored for researchers working with challenging heteroaryl chlorides, such as this compound. Our goal is to move beyond simple step-by-step instructions and provide a causal understanding of how catalyst loading impacts reaction success, enabling you to logically diagnose and solve common experimental hurdles.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] However, its application to electron-deficient, nitrogen-containing heterocycles presents unique challenges. The inherent low reactivity of the C-Cl bond and potential for catalyst inhibition by the pyrimidine nitrogen atoms necessitate careful optimization of the catalytic system.[3][4][5][6] This guide focuses on the critical parameter of catalyst loading, a key determinant of reaction efficiency, cost, and overall success.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, with a focus on solutions related to the palladium catalyst system.

Q1: My reaction shows low yield, or it has stalled completely. How should I approach optimizing the catalyst loading?

Low conversion is the most common problem encountered with less reactive aryl chlorides.[7][8] While it's tempting to simply increase the amount of catalyst, a more systematic approach is required.

Underlying Causes & Solutions:

  • Insufficient Catalyst Activity: The primary issue is often not the amount of catalyst, but its activity. The oxidative addition of the palladium catalyst to the C-Cl bond is typically the rate-determining step and is notoriously slow for chlorides compared to bromides or iodides.[4][5]

    • Actionable Advice: For a substrate like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Consider switching to a more active catalytic system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][8][9] These ligands promote the crucial oxidative addition step.[10]

  • Improper Catalyst Handling: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[7]

    • Actionable Advice: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[11] Use freshly opened, high-purity catalysts and properly degassed solvents.[7][12] Using air-stable precatalysts (e.g., Buchwald G2, G3, or G4 palladacycles) can significantly improve reproducibility by ensuring efficient generation of the active Pd(0) species in situ.[8][12]

  • Suboptimal Catalyst Loading: If you are confident in your catalyst's activity and handling, then adjusting the loading is the next logical step.

    • Actionable Advice: Begin your screen in the range of 1-3 mol %.[12] If the reaction is clean but incomplete, incrementally increase the loading to 5 mol %. Very high loadings should be avoided as they can increase costs and potentially lead to more side reactions. Conversely, for highly efficient systems, especially under microwave conditions, loadings as low as 0.5 mol% can be effective.[13]

Q2: I'm observing a significant amount of black precipitate (palladium black) early in the reaction. What does this signify and how can I prevent it?

The formation of a black precipitate is a visual indicator of catalyst deactivation.[4] This precipitate is typically palladium black—agglomerated Pd(0) nanoparticles that have fallen out of the catalytic cycle.[4][14] While some formation is common in successful reactions, rapid and extensive precipitation is a clear sign of an unstable catalytic system.

Underlying Causes & Solutions:

  • Insufficient Ligand: The most common cause is an inadequate ligand-to-palladium ratio. Without sufficient ligand coordination, the "naked" Pd(0) species are prone to aggregation.[7][14]

    • Actionable Advice: When preparing a catalyst in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a monodentate ligand (like XPhos), ensure a Pd:ligand ratio of at least 1:2. A ratio of 1:4 is also commonly used.[7][12] Using pre-formed palladacycle precatalysts often mitigates this issue as they have a defined, built-in ligand-to-metal ratio.

  • High Catalyst Concentration: Paradoxically, using too much catalyst can sometimes accelerate the aggregation process.[14]

    • Actionable Advice: Instead of a very high loading of a less active catalyst, try a lower loading of a more robust and active one. The goal is to have the rate of the catalytic cycle (specifically, oxidative addition) outpace the rate of catalyst decomposition.[14]

  • Presence of Oxygen: Trace oxygen can degrade both the phosphine ligands and the Pd(0) catalyst, leading to precipitation.[4][7]

    • Actionable Advice: Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for sensitive reactions or sparge thoroughly with an inert gas for 15-30 minutes.[7]

Q3: My main impurities are from homocoupling of the boronic acid and protodeboronation. How is this related to the catalyst system?

These side reactions compete with the desired cross-coupling pathway and are often exacerbated by a suboptimal catalytic system.

Underlying Causes & Solutions:

  • Homocoupling: The coupling of two boronic acid molecules is often facilitated by the presence of oxygen and/or Pd(II) species before the catalytic cycle is fully established.[7][15]

    • Actionable Advice: This is less an issue of catalyst loading and more one of catalyst form. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst that rapidly generates Pd(0) can minimize the amount of Pd(II) available for this side reaction.[7] Ensuring a thoroughly oxygen-free environment is also critical.[15]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major cause of low yields.[3][8][12] It is primarily driven by high temperatures, the choice of base, and the presence of water.

    • Actionable Advice: While not directly caused by catalyst loading, an inefficient catalyst that requires prolonged heating or harsher conditions will indirectly increase the rate of protodeboronation.[12] The solution is to optimize the catalyst and ligand (as described in Q1) to achieve full conversion under the mildest possible conditions (e.g., lower temperature, shorter reaction time).

Frequently Asked Questions (FAQs)

  • What is a typical starting catalyst loading for a chloropyrimidine? For conventional heating, a starting point of 1–5 mol % for the palladium source is common.[3][12] If using microwave irradiation, you may be able to start with a lower loading, such as 0.5–1.0 mol %.[3][13]

  • How do I balance catalyst cost with reaction efficiency on a larger scale? The key metrics are Turnover Number (TON), which is the moles of product formed per mole of catalyst, and Turnover Frequency (TOF), which is the TON per unit of time. The objective in process chemistry is to maximize both. This is achieved by finding the lowest possible catalyst loading (often expressed in ppm of palladium) that provides a high yield in an acceptable timeframe.[16][17] Reducing catalyst loading is paramount for making a synthesis cost-effective and environmentally sustainable.[18][19]

  • Should I use a precatalyst or generate the active catalyst in situ? For challenging couplings, air-stable precatalysts are highly recommended.[12] Systems like the Buchwald palladacycle precatalysts (e.g., XPhos-Pd-G3) offer significant advantages: they are easy to handle, provide a consistent and accurate ligand-to-palladium ratio, and generate the active, monoligated Pd(0) species cleanly and efficiently upon activation by the base.[8][11] This leads to greater reproducibility compared to mixing a palladium source like Pd(OAc)₂ with a separate ligand, which can be prone to variability.[7]

Data Presentation & Experimental Protocols

Table 1: Example Screening of Catalyst Loading

The following table illustrates a hypothetical optimization study for the coupling of this compound with (4-methoxyphenyl)boronic acid.

EntryCatalyst (mol%)Ligand (mol%)Pd:Ligand RatioTemp (°C)Yield (%)Observations
1Pd(PPh₃)₄ (3.0)--10015Sluggish reaction, starting material remains.
2Pd₂(dba)₃ (1.5)XPhos (6.0)1:210065Significant improvement, some Pd black.
3XPhos-Pd-G3 (1.0)-1:18088Clean reaction, mild conditions.
4XPhos-Pd-G3 (0.5)-1:18075Good yield, but incomplete conversion.
5XPhos-Pd-G3 (2.0)-1:18092Excellent yield, complete conversion.

This data is for illustrative purposes only.

Protocol: General Procedure for Catalyst Loading Optimization

This procedure provides a framework for screening catalyst systems under an inert atmosphere.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, screened from 0.5-5.0 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

Procedure:

  • Reaction Setup: To a dry reaction vial or Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.

  • Inerting: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 16h).

  • Work-up: After completion or at a designated endpoint, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Determine the yield by ¹H NMR using an internal standard or by chromatographic purification.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-B(OR)₂ (Boronic Acid) + Base PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Is the catalyst system active enough for an aryl chloride? Start->Check_Catalyst Check_Loading Is catalyst loading optimal? Start->Check_Loading Check_Deactivation Is there rapid catalyst deactivation (Pd black)? Start->Check_Deactivation Action_Switch Switch to Buchwald/NHC ligands Use air-stable precatalyst Check_Catalyst->Action_Switch  No Action_Screen Screen loading (1-5 mol%) Consider microwave conditions Check_Loading->Action_Screen  Uncertain Action_Ratio Optimize Pd:Ligand ratio (≥1:2) Ensure rigorous degassing Check_Deactivation->Action_Ratio  Yes

Caption: A logical workflow for diagnosing and solving low-yield Suzuki couplings.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?
  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.

Sources

Reducing palladium residuals in pharmaceutical intermediates derived from this compound

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Palladium (Pd) Residuals to ICH Q3D Specifications Role: Senior Application Scientist Status: Active Guide

Introduction: The "Compliance Cliff"

If you are reading this, you likely have an intermediate or API with Palladium levels exceeding the ICH Q3D guidelines (typically <10 ppm for oral, <1 ppm for parenteral). You may have tried a standard wash or crystallization and found it insufficient.

Palladium removal is not just about "filtering"; it is a competition between your API and the removal agent for the metal. In cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), Pd exists in multiple forms: soluble Pd(II) complexes , soluble Pd(0) colloids , and insoluble Pd "black" aggregates . A single method rarely removes all three.

This guide moves beyond basic advice to address the chemical causality of removal failures.

Tier 1: Triage & Quick Fixes (FAQs)

Q: My Pd levels are massive (>1000 ppm). Should I use a scavenger resin immediately?

A: No. Do not waste expensive functionalized resins on bulk removal. The Fix: Perform a "Bulk Reduction" step first.

  • Filtration: Pass the solution through a Celite or diatomaceous earth pad. This removes insoluble Pd black (aggregates).

  • Activated Carbon: Treat with activated charcoal (e.g., Darco KB-B) for 1-2 hours at 50°C.

    • Why: Carbon is non-selective but has high capacity. It effectively "de-bulks" the Pd load from 1000 ppm to ~100-200 ppm.

    • Warning: Carbon can adsorb your API.[1][2][3] Always check yield on a small aliquot before scaling.

Q: I used a Thiol scavenger, but the Pd level didn't drop. Why?

A: You likely have an Oxidation State Mismatch or Solvent Interference .

  • Cause 1 (Oxidation State): Thiol (SH) ligands bind soft Pd(II) extremely well. If your reaction ended with Pd(0) (common in Suzuki/Heck), the scavenger cannot "grab" the metal effectively until it oxidizes.

  • Cause 2 (Solvent): Are you using DMSO, DMF, or Pyridine ? These are strong coordinating solvents. They compete with the scavenger for the Pd.

  • The Fix:

    • Air Sparging: Stir the reaction mixture open to air for 1 hour to encourage oxidation of Pd(0) to Pd(II).

    • Solvent Swap: If possible, exchange the solvent to a non-coordinating one (MeOH, THF, Toluene) before scavenging.

Tier 2: Advanced Scavenger Selection (The Science)

Selecting the right scavenger is not random; it is based on Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" acid; therefore, it requires "soft" bases (Sulfur, Nitrogen) to bind.

Comparative Data: Scavenger Performance
Scavenger TypeFunctional GroupBest ForMechanismLimitations
Si-Thiol MercaptopropylPd(II)Chelation (Bidentate)Can smell; sensitive to oxidation.
Si-TMT TrimercaptotriazinePd(0) & Pd(II)High Affinity ComplexationMore expensive; slower kinetics.
Si-Thiourea ThioureaPd(II)CoordinationGood for amine-rich APIs.
Si-Triamine DiethylenetriaminePd(II)ChelationLess selective; binds Cu, Ni, Zn too.
Activated Carbon Graphene/PoresBulk PdPhysisorptionLow selectivity; yield loss.
Decision Logic: Selecting the Right Method

The following diagram illustrates the decision process based on your specific process constraints.

ScavengerSelection Start Start: High Pd Residuals LevelCheck Pd Level > 500 ppm? Start->LevelCheck BulkMethod Use Activated Carbon or Crystallization LevelCheck->BulkMethod Yes OxState Dominant Pd Species? LevelCheck->OxState No (<500 ppm) BulkMethod->OxState Polishing Step PdII Pd(II) (Soluble) OxState->PdII Oxidized Pd0 Pd(0) (Colloidal/Soluble) OxState->Pd0 Reduced APISens Is API Amine-Rich? PdII->APISens Sol_TMT Select Si-TMT (High Affinity) Pd0->Sol_TMT Best Binder Sol_Thiol Select Si-Thiol APISens->Sol_Thiol No Sol_Thiourea Select Si-Thiourea (Avoids N-binding) APISens->Sol_Thiourea Yes (Avoid scavenging API)

Figure 1: Decision tree for selecting the appropriate remediation strategy based on Pd load and oxidation state.

Tier 3: Experimental Protocols

Protocol A: The "Micro-Screening" (Do This First)

Avoid wasting kilos of product by screening on a milligram scale.

Reagents:

  • 4-6 different scavengers (e.g., Si-Thiol, Si-TMT, Si-Thiourea, C-18, Activated Carbon).

  • Solvent (matches your process solvent).[4]

Steps:

  • Preparation: Prepare a stock solution of your intermediate (approx. 100 mg/mL). Measure initial Pd content (T0) via ICP-MS.

  • Dosing: Aliquot 1 mL of solution into 5 HPLC vials.

  • Addition: Add 5-10 wt% (relative to API mass) of a different scavenger to each vial.

    • Example: If 100 mg API, add 5-10 mg scavenger.

  • Incubation: Stir or shake at 50°C for 4 hours .

    • Note: Heat is crucial. Scavenging is kinetic; room temperature is often too slow for high-affinity binding.

  • Filtration: Filter through a 0.45 µm syringe filter to remove the scavenger.

  • Analysis: Digest the filtrate and analyze via ICP-MS.

  • Selection: Choose the scavenger that offers the best balance of Pd removal and API recovery (check HPLC purity to ensure the scavenger didn't eat your product).

Protocol B: Process Scale-Up (Batch Mode)

Context: You have selected Si-Thiol based on screening.

  • Dissolution: Dissolve crude API in 10 volumes of THF (or compatible solvent).

  • Charging: Add Si-Thiol (SiliaMetS® Thiol) at 5 wt% vs. API mass.

  • Conditioning: Heat the slurry to 50-60°C .

  • Agitation: Stir moderately for 12-16 hours .

    • Tip: If kinetics are slow, split the charge. Add 2.5% for 6 hours, filter, then add fresh 2.5% for another 6 hours. This shifts the equilibrium favoring removal.

  • Filtration: Filter hot through a Celite pad or sintered glass funnel.

  • Wash: Wash the filter cake with 2 volumes of clean solvent to recover entrained API.

  • Concentration: Distill solvent to isolate the low-Pd intermediate.

Troubleshooting: Root Cause Analysis

Issue: "The scavenger is turning my product yellow/red."
  • Diagnosis: Metal Leaching or Ligand Shedding.

  • Explanation: Some silica backbones are not stable in strong acids or bases. If your solution is highly acidic (pH < 2) or basic (pH > 10), you might be hydrolyzing the siloxane bond, releasing the ligand and the Pd back into solution, or leaching iron from the silica matrix.

  • Solution: Neutralize the solution to pH 5-8 before adding silica-based scavengers.

Issue: "I am losing 20% of my yield."
  • Diagnosis: Non-Specific Binding.[5]

  • Explanation: Your API likely contains functional groups (amines, imidazoles, pyridines) that mimic the scavenger's ligand. The Pd might actually prefer your API over the scavenger, or the scavenger is binding your API.

  • Solution:

    • Switch to Si-Thiourea : It is less likely to bind amine-containing APIs than acid-based scavengers.

    • Crystallization: If scavenging fails, rely on crystallization. Crucial Step: Add a small amount of scavenger (0.5 wt%) during the crystallization cooling ramp. The scavenger keeps the Pd in the mother liquor, preventing it from getting trapped in the crystal lattice.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[6] (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]

  • Biotage Application Note. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?[4][7][8] Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Purity Assessment of 2-Butoxy-4-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxy-4-chloro-5-fluoropyrimidine (BCFP) is a critical intermediate in the synthesis of fluorinated pyrimidine-based pharmaceuticals and agrochemicals.[1] Its structural integrity relies heavily on the specific positioning of the butoxy and chloro substituents.

The primary analytical challenge is the separation of BCFP from its regioisomer (4-Butoxy-2-chloro-5-fluoropyrimidine) and the starting material (2,4-Dichloro-5-fluoropyrimidine) .[1] Standard C18 alkyl-bonded phases often fail to resolve these positional isomers due to their identical hydrophobicity and molecular weight.[1]

This guide champions a Fluorophenyl (PFP) or Phenyl-Hexyl Stationary Phase approach, demonstrating superior selectivity (


) over traditional C18 methods through unique 

-

and steric interactions.[1]

Part 1: The Chemical Context & Impurity Fate Mapping

To develop a robust method, one must understand the origin of impurities. BCFP is typically synthesized via nucleophilic aromatic substitution (


) of 2,4-dichloro-5-fluoropyrimidine with n-butoxide.[1] This reaction produces a critical mixture of isomers.
Impurity Fate Map

The following diagram illustrates the genesis of the critical impurities that the HPLC method must resolve.

ImpurityFate SM Starting Material 2,4-Dichloro-5-fluoropyrimidine Target TARGET PRODUCT This compound SM->Target Substitution at C2 (Minor/Controlled Path) Regio CRITICAL IMPURITY 4-Butoxy-2-chloro-5-fluoropyrimidine (Regioisomer) SM->Regio Substitution at C4 (Thermodynamic Preference) Reagent Reagent n-Butanol / Base Reagent->Target Hydrolysis Degradant 2-Butoxy-5-fluoro-4-hydroxypyrimidine Target->Hydrolysis Hydrolysis (High pH/H2O)

Figure 1: Synthesis pathway and impurity generation. The separation of the Target (C2-substitution) from the Regioisomer (C4-substitution) is the critical quality attribute (CQA).

Part 2: Comparative Analysis of Separation Strategies

We evaluated three distinct chromatographic approaches. The data below synthesizes typical performance metrics observed during method development for halogenated pyrimidines.

Method Performance Matrix
FeatureMethod A: Optimized (Recommended) Method B: Standard Generic Method C: Legacy
Stationary Phase Pentafluorophenyl (PFP) or Phenyl-Hexyl C18 (Octadecylsilane)Normal Phase Silica
Separation Mechanism Hydrophobicity +

-

Interaction + Shape Selectivity
Hydrophobicity onlyAdsorption / Polarity
Regioisomer Resolution (

)
> 2.5 (Baseline Resolved) < 1.2 (Partial Co-elution)> 2.0
Peak Shape (Tailing Factor) 1.0 – 1.11.2 – 1.5> 1.8 (Significant Tailing)
Robustness High (Buffered Mobile Phase)ModerateLow (Sensitive to water content)
Solvent Compatibility MS-Compatible (Volatile buffers)MS-CompatibleNon-MS Compatible (Hexane/EtOAc)
Why Method A Wins: The Science of Selectivity

The PFP (Pentafluorophenyl) phase offers a distinct advantage for halogenated aromatics.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring on the PFP stationary phase interacts strongly with the electron-rich
    
    
    -cloud of the pyrimidine ring.[1]
  • Dipole-Dipole Interactions: The specific position of the Chloro and Butoxy groups alters the dipole moment of the isomers. PFP phases are highly sensitive to these dipole differences, whereas C18 phases (interacting purely by dispersive forces) cannot "see" the difference between the 2-butoxy and 4-butoxy isomers effectively.[1]

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. It includes a specific gradient profile to elute the polar hydrolysis degradants early while resolving the hydrophobic regioisomers.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with PDA (Photo Diode Array) detector.[2][3]

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl,

    
     (e.g., Phenomenex Luna PFP(2) or Waters XSelect HSS PFP).
    
  • Column Temperature:

    
     (Control is critical for isomer reproducibility).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (primary) and 
    
    
    
    (for non-aromatic impurities).
  • Injection Volume:

    
    .
    
Mobile Phase Setup
  • Mobile Phase A (Buffer):

    
     Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
    
    • Rationale: Low pH suppresses the ionization of the pyrimidine nitrogen, sharpening peak shape. Ammonium formate is MS-compatible if mass spec confirmation is needed.[1]

  • Mobile Phase B (Organic): Acetonitrile (ACN).

    • Rationale: ACN provides sharper peaks than Methanol for this class of compounds due to lower viscosity and distinct selectivity.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar hydrolysates)
2.09010Begin Gradient
15.02080Ramp to elute Isomers
20.02080Wash Step
20.19010Re-equilibration
25.09010End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Prepare

    
     of BCFP in Diluent.
    
  • System Suitability Solution: Spike the Stock Solution with

    
     of the Regioisomer (4-Butoxy-2-chloro-5-fluoropyrimidine) and 
    
    
    
    Starting Material (2,4-Dichloro-5-fluoropyrimidine).[1]

Part 4: Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at the optimized PFP method, ensuring the user understands the causality of the design.

MethodDev Start START: Method Scoping ColSelect Column Screening: C18 vs. Phenyl-Hexyl vs. PFP Start->ColSelect FailC18 C18 Result: Co-elution or Shoulder (Hydrophobicity identical) ColSelect->FailC18 PassPFP PFP Result: Baseline Separation (Dipole/Steric Selectivity) ColSelect->PassPFP Decision1 Isomer Resolution (Rs > 1.5)? FailC18->ColSelect Switch Chemistry OptpH pH Optimization: Acidic (pH 3.0) vs Neutral PassPFP->OptpH Decision2 Peak Tailing (T < 1.2)? OptpH->Decision2 Decision2->OptpH No (Adjust Buffer) Final FINAL METHOD: PFP Column, pH 3.0 Gradient Decision2->Final Yes

Figure 2: Method Development Decision Tree highlighting the failure of C18 and the selection of PFP chemistry.

Part 5: System Suitability & Validation Criteria

To ensure the trustworthiness of the data generated, the following criteria must be met before every analytical run.

  • Resolution (

    
    ): 
    
    
    
    between this compound and 4-Butoxy-2-chloro-5-fluoropyrimidine.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision:

    
     for 6 replicate injections of the standard.
    
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) solution.
    
Troubleshooting Guide
  • Loss of Resolution: Check mobile phase pH. A shift of 0.2 pH units can alter the selectivity on PFP columns significantly.

  • Peak Broadening: Ensure the sample diluent matches the initial mobile phase conditions (high water content) to prevent "solvent effect."

References

  • PubChem. (2025).[4] 2-Chloro-5-fluoropyrimidine Compound Summary. National Library of Medicine. [Link]1]

  • Vertex Pharmaceuticals. (2019). Voriconazole intermediate and voriconazole synthesis method. Google Patents. 1]

  • Larson, R. R., et al. (2003).[5] Development of an HPLC Method for Simultaneous Analysis of Five Antineoplastic Agents. Applied Occupational and Environmental Hygiene. [Link]1]

  • Epuru, M. R., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Acta Chromatographica. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.